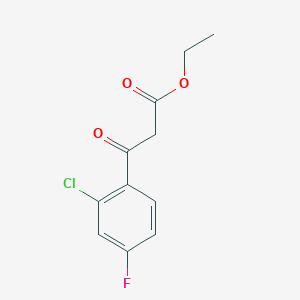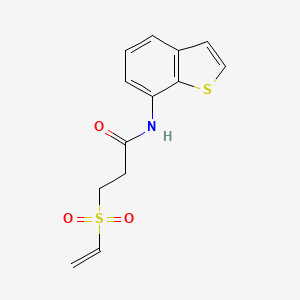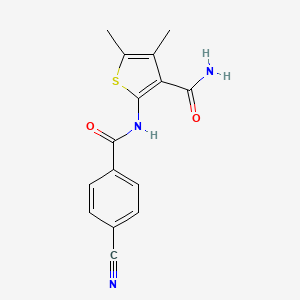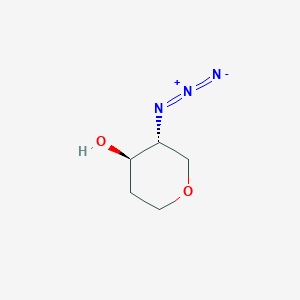![molecular formula C16H12N2O2S2 B2371974 N-Pyrrolo[1,2-a]chinolin-6-yl-2-thiophensulfonamid CAS No. 865659-19-4](/img/structure/B2371974.png)
N-Pyrrolo[1,2-a]chinolin-6-yl-2-thiophensulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system combining pyrrole and quinoline moieties, along with a thiophene sulfonamide group
Wissenschaftliche Forschungsanwendungen
N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding, providing insights into its potential therapeutic uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide typically involves multi-step reactions. One common method includes the following steps:
Formation of Pyrrolo[1,2-a]quinoline Core: This can be achieved through a [4+1] annulation reaction involving alkylquinolinium or alkylpyridinium salts with isocyanoacetates.
Introduction of the Thiophene Sulfonamide Group: The thiophene sulfonamide group can be introduced via a nucleophilic substitution reaction, where a thiophene sulfonyl chloride reacts with the pyrrolo[1,2-a]quinoline core under basic conditions.
Industrial Production Methods
Industrial production of N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening for catalyst and ligand selection, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the thiophene sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thiophene sulfonyl chloride in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Wirkmechanismus
The mechanism of action of N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of cell proliferation. Additionally, it can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[1,2-a]quinoline: Shares the core structure but lacks the thiophene sulfonamide group.
Thiophene Sulfonamide: Contains the sulfonamide group but lacks the fused pyrroloquinoline ring system.
Uniqueness
N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide is unique due to its combination of a fused pyrroloquinoline ring system with a thiophene sulfonamide group.
Eigenschaften
IUPAC Name |
N-pyrrolo[1,2-a]quinolin-6-ylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S2/c19-22(20,16-7-3-11-21-16)17-14-5-1-6-15-13(14)9-8-12-4-2-10-18(12)15/h1-11,17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTPNBWSOKFDTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC3=CC=CN3C2=C1)NS(=O)(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2371892.png)



![2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B2371898.png)
![N-[[1-(Prop-2-enoylamino)cyclobutyl]methyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2371899.png)

![2-Methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2371903.png)


![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-fluorophenyl)urea](/img/structure/B2371906.png)
![methyl 4-{2-[(4-methylpiperidin-1-yl)carbonyl]-1,1-dioxido-4H-1,4-benzothiazin-4-yl}benzoate](/img/structure/B2371907.png)
![4-[(4-tert-butylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2371908.png)

